Nickel dipotassium bis(sulphate)

Vue d'ensemble

Description

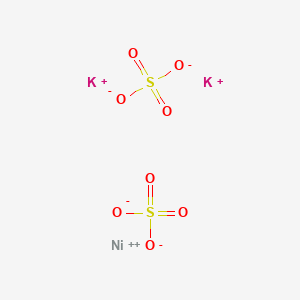

Nickel dipotassium bis(sulphate) is an inorganic compound with the molecular formula K2NiO8S2. It is a nickel salt that contains two potassium ions and two sulphate ions. This compound is known for its unique properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel dipotassium bis(sulphate) can be synthesized through a controlled reaction between nickel sulfate and potassium sulfate in an aqueous solution. The reaction typically involves dissolving equimolar amounts of nickel sulfate and potassium sulfate in water, followed by crystallization to obtain the desired compound.

Industrial Production Methods: In industrial settings, the production of nickel dipotassium bis(sulphate) often involves large-scale crystallization processes. The raw materials, nickel sulfate and potassium sulfate, are mixed in precise ratios and dissolved in water. The solution is then subjected to controlled cooling or evaporation to induce crystallization. The resulting crystals are filtered, washed, and dried to obtain pure nickel dipotassium bis(sulphate).

Analyse Des Réactions Chimiques

Types of Reactions: Nickel dipotassium bis(sulphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.

Reduction: It can be reduced to lower oxidation state nickel compounds.

Substitution: Nickel dipotassium bis(sulphate) can participate in substitution reactions where the sulphate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas.

Substitution Reagents: Various anions such as chloride, nitrate.

Major Products Formed:

Oxidation Products: Nickel(III) compounds.

Reduction Products: Nickel(0) or Nickel(I) compounds.

Substitution Products: Nickel salts with different anions.

Applications De Recherche Scientifique

Nickel dipotassium bis(sulphate) is utilized in a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis and electrochemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: Nickel dipotassium bis(sulphate) is used in the manufacturing of batteries, particularly in the production of nickel-based cathodes for rechargeable batteries.

Mécanisme D'action

The mechanism of action of nickel dipotassium bis(sulphate) involves its interaction with various molecular targets and pathways. In catalytic applications, the nickel ion acts as an active site for facilitating chemical reactions. In biological systems, the compound can interact with proteins and enzymes, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Nickel dipotassium bis(sulphate) can be compared with other nickel salts, such as:

Nickel sulfate (NiSO4): A common nickel salt used in electroplating and as a precursor for other nickel compounds.

Nickel chloride (NiCl2): Used in various chemical synthesis processes and as a catalyst.

Nickel nitrate (Ni(NO3)2): Employed in the production of nickel catalysts and in electrochemical applications.

Uniqueness: Nickel dipotassium bis(sulphate) is unique due to its specific combination of nickel and potassium ions, which imparts distinct properties and reactivity compared to other nickel salts. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.

Activité Biologique

Nickel dipotassium bis(sulphate) is a nickel compound that has garnered attention for its biological activity, particularly in the context of antimicrobial properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Nickel dipotassium bis(sulphate) can be represented by the formula . It consists of nickel ions coordinated with sulfate groups and potassium ions, which may influence its solubility and biological interactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | Varies with hydration |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

| pH (1% solution) | Approximately neutral |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nickel complexes, including nickel dipotassium bis(sulphate). Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study conducted by Mahmudov et al. (2014) evaluated the antimicrobial effects of nickel complexes against several pathogens. The results indicated that nickel dipotassium bis(sulphate) demonstrated notable inhibition against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Pseudomonas aeruginosa, Clostridium spp.

- Fungi : Candida albicans, Aspergillus niger

Table 2: Antimicrobial Activity Results

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Bacillus subtilis | 18 | 20 |

| Pseudomonas aeruginosa | 12 | 30 |

| Candida albicans | 16 | 15 |

The antimicrobial activity of nickel compounds is believed to stem from their ability to interact with microbial cell membranes, disrupting essential cellular processes. Nickel ions can bind to proteins and nucleic acids, leading to oxidative stress and ultimately cell death.

Toxicological Considerations

While nickel compounds exhibit beneficial biological activities, they also pose potential toxicity risks. Nickel exposure has been associated with allergic reactions, respiratory issues, and carcinogenic effects in some contexts.

Case Study: Nickel Carbonyl Poisoning

A notable case study involved patients exposed to nickel carbonyl, where treatment with Dithiocarb showed promise in mitigating acute toxicity. Sunderman et al. (1958) documented cases where patients receiving timely Dithiocarb treatment exhibited improved outcomes, underscoring the importance of timely intervention in nickel poisoning scenarios.

Table 3: Treatment Outcomes for Nickel Carbonyl Poisoning

| Patient ID | Urine Nickel Concentration (µg/L) | Treatment Administered | Outcome |

|---|---|---|---|

| 1 | 2000 | 2 g Dithiocarb daily | Survived |

| 2 | 535 | 4 g Dithiocarb on day 2 | Died |

| 3 | 1720 | Disulfiram + Dithiocarb | Survived |

Propriétés

IUPAC Name |

dipotassium;nickel(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.Ni.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q2*+1;+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOHWEFYZPOHIB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2NiO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930110 | |

| Record name | Nickel(2+) potassium sulfate (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13842-46-1 | |

| Record name | Nickel dipotassium bis(sulphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013842461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) potassium sulfate (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dipotassium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.